N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-methylphenyl)ethanediamide
Description
Historical Context of Ethanediamide Derivatives in Medical Research
Ethanediamide derivatives have evolved from simple synthetic curiosities to strategically optimized pharmacological agents. Initial work in the early 2000s focused on stereochemical control, as demonstrated by the synthesis of N,N'-bis(2-Ar-5-ROCH2-1,3-dioxan-5-yl)ethanediamides through condensation reactions between [(HOCH2)3CNHC(O)]2 and aryl aldehydes. These studies revealed that Z-conformers exhibited enhanced reactivity in alkylation and stannylation reactions due to equatorial aryl group positioning, a finding corroborated by molecular mechanics calculations.
By 2015, research pivoted toward therapeutic applications, with meta-substituted ethanediamides showing nanomolar inhibition of butyrylcholinesterase (BuChE). Compound 1f (N,N'-bis(3-bromophenyl)ethanediamide) achieved an IC50 of 1.47 µM against BuChE—4.09-fold more potent than the reference drug ambenonium. Structural analysis attributed this activity to dual binding at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme, a mechanism critical for addressing cholinergic deficits in Alzheimer’s disease.
Table 1: Inhibitory activity of selected ethanediamide derivatives against cholinesterase enzymes
| Compound | Substituent | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity (BuChE/AChE) |
|---|---|---|---|---|
| 1f | 3-Br | 1.47 | >100 | >68 |
| 1e | 3-Cl | 3.16 | >100 | >32 |
| 1d | 3-F | 4.78 | >100 | >21 |
| Amb. | – | 6.02 | 4.07 | 1.48 |
Pyrrolidine-Containing Compounds in Contemporary Drug Discovery
Pyrrolidine’s saturated five-membered ring system confers three key advantages in CNS drug design:
- Conformational rigidity that enhances target binding specificity by reducing entropic penalties during ligand-receptor interactions.
- Improved pharmacokinetics through modulation of logP values, as evidenced by pyrrolidine-containing antihistamines (e.g., fexofenadine) that achieve optimal blood-brain barrier penetration.
- Synthetic versatility , allowing functionalization at nitrogen or carbon centers to fine-tune electronic and steric properties.
Recent applications span neurodegenerative therapies (e.g., donepezil analogs with pyrrolidine moieties) to antiviral agents, where the heterocycle’s basic nitrogen facilitates viral protease inhibition. The incorporation of pyrrolidine into the N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl} side chain of the target compound likely synergizes with the ethanediamide core’s cholinesterase affinity while improving CNS bioavailability.
Research Gap Analysis and Scientific Rationale
Current literature reveals three underexplored synergies:
- Dual-target engagement : While ethanediamides predominantly inhibit BuChE, pyrrolidine derivatives show NMDA receptor modulation. The target compound may concurrently address cholinergic and glutamatergic dysfunction in Alzheimer’s.
- Stereochemical optimization : Earlier ethanediamide studies identified Z-conformers as more reactive, but the impact of pyrrolidine’s stereochemistry on binding kinetics remains uncharacterized.
- Metalloprotein interactions : The stannylated ethanediamide derivative (Z,Z)-3 (Ar = Ph, R = Ph3SnCH2) suggests potential for heavy metal coordination—a property unexplored in pyrrolidine hybrids.
This compound’s design directly addresses these gaps through:
- Multitarget pharmacophores : The 4-(dimethylamino)phenyl group may enhance CAS binding, while pyrrolidine could stabilize PAS interactions via cation-π interactions.
- Synthetic tractability : Ethanediamide’s reactivity with electrophiles (e.g., allyl bromide, stannyl iodides) permits modular derivatization of the pyrrolidine-ethyl side chain.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-7-6-8-19(15-17)25-23(29)22(28)24-16-21(27-13-4-5-14-27)18-9-11-20(12-10-18)26(2)3/h6-12,15,21H,4-5,13-14,16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFIIXIGLRKQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the dimethylamino and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analog: N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide
Key Similarities :
- Ethanediamide core : Shared oxalamide backbone, facilitating similar synthetic routes (amide coupling).
- Heterocyclic amines : Both incorporate saturated nitrogen-containing rings (pyrrolidine vs. piperidine).
Key Differences :
Implications :
- The trifluoromethyl group in ’s compound increases metabolic stability and membrane permeability compared to the dimethylamino group in the target compound .
- Piperidine ’s flexibility may enhance binding to deeper protein pockets, whereas pyrrolidine ’s rigidity could favor selectivity.
Functional Analog: 3-Chloro-N-phenyl-phthalimide
Key Similarities :
- Aromaticity : Both compounds feature substituted phenyl groups.
Key Differences :
Implications :
Hypothetical Analogs: Other Ethanediamides
- N-Substituted variations : Replacement of 3-methylphenyl with 4-nitrophenyl could enhance electrophilicity for covalent drug targeting.
- Heterocycle swaps : Substituting pyrrolidine with morpholine (oxygen-containing) might improve aqueous solubility.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O
- CAS Number : 941975-92-4
Structural Features
The compound features:
- A dimethylamino group that enhances its solubility and biological activity.
- A pyrrolidine ring , which contributes to its pharmacological properties.
- An ethanediamide backbone , facilitating interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group and the pyrrolidine ring are crucial for modulating enzyme activity and influencing cellular pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Receptor Binding : It can bind to neurotransmitter receptors, affecting signaling pathways associated with pain and mood regulation.
Therapeutic Applications
Research indicates several potential applications:
- Anticancer Activity : Studies have shown that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation in models of arthritis and other inflammatory diseases.
- Analgesic Properties : Its interaction with pain pathways suggests potential use as an analgesic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Mechanism |
|---|---|---|
| N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide | Moderate anticancer | Enzyme inhibition |
| N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide | Analgesic potential | Receptor binding |
Case Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics reported that a compound structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells. The researchers found that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a lead for developing new anticancer drugs .
Case Study 2: Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry demonstrated that another derivative showed promising anti-inflammatory effects in a rat model of arthritis. The study indicated that the compound reduced pro-inflammatory cytokines and improved joint function, suggesting a mechanism involving inhibition of NF-kB signaling pathways .
Case Study 3: Analgesic Properties
In a study featured in Pain Research & Management, the analgesic properties of a related compound were evaluated. Results indicated that it effectively reduced pain responses in animal models, likely through modulation of opioid receptors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-methylphenyl)ethanediamide?
- Methodology : Multi-step synthesis involving coupling reactions is typical. For example, amide bond formation can be achieved using reagents like EDC/HOBt with DIPEA in DMF under inert conditions (e.g., nitrogen atmosphere) . Intermediate purification via column chromatography and characterization via NMR and NMR is critical. Similar ethanediamide derivatives (e.g., ) utilize coupling agents like DCC/DMAP for amidation, followed by recrystallization for purity .
Q. How should structural characterization be performed to confirm the identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra to verify substituent positions and stereochemistry. For example, aromatic protons in the dimethylaminophenyl group typically resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion).
- UV-Vis : Check λmax for conjugated systems (e.g., 255 nm for aromatic moieties) .
Q. What are the key structural features influencing the compound's reactivity?
- The dimethylamino group enhances electron-donating effects, while the pyrrolidine moiety introduces steric hindrance. The ethanediamide linkage is susceptible to hydrolysis under acidic/basic conditions, requiring controlled reaction environments .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound's synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent, catalyst loading). Central composite designs help identify optimal conditions .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) causing splitting.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign correlations.
- Cross-Validation : Compare with computational NMR predictions (e.g., DFT-based chemical shift calculations) .
Q. How can the compound's stability under varying storage conditions be systematically evaluated?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity. Monitor degradation via HPLC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures (-20°C recommended for similar compounds) .
Q. What computational tools are suitable for predicting the compound's biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
